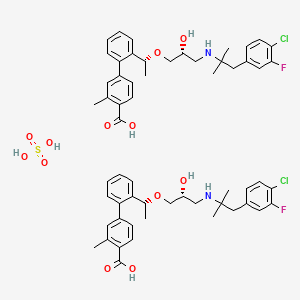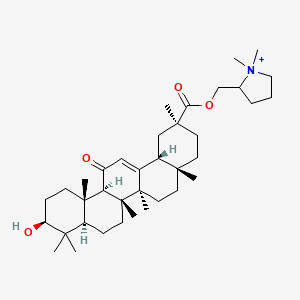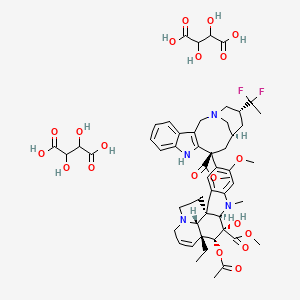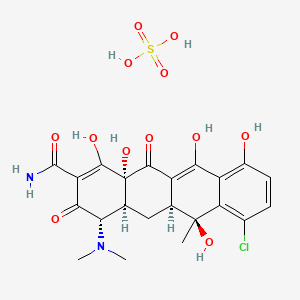
Chlortetracycline bisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlortetracycline bisulfate is a tetracycline antibiotic, historically the first member of this class to be identified. It was discovered in 1945 by Benjamin Minge Duggar at Lederle Laboratories under the supervision of Yellapragada Subbarow . The compound is derived from the actinomycete Streptomyces aureofaciens, which was cultured from a soil sample . This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in both human and veterinary medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlortetracycline bisulfate is synthesized by reacting chlortetracycline with sulfuric acid. The C4-dimethylamino group of chlortetracycline accepts a proton from sulfuric acid to form the bisulfate salt . The synthesis involves several steps, including crystallization and purification to ensure the desired product’s purity and potency .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces aureofaciens, followed by extraction and purification processes. The fermentation is carried out under controlled conditions to maximize yield and potency . The extracted chlortetracycline is then reacted with sulfuric acid to form the bisulfate salt, which is further purified and crystallized .
Chemical Reactions Analysis
Types of Reactions
Chlortetracycline bisulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
Scientific Research Applications
Chlortetracycline bisulfate has a wide range of scientific research applications:
Mechanism of Action
Chlortetracycline bisulfate exerts its effects by inhibiting bacterial protein synthesis. It binds to the A site of the bacterial ribosome, preventing the addition of amino acids to the growing peptide chain . This inhibition of protein synthesis ultimately inhibits bacterial growth and reproduction . The compound targets the bacterial ribosome, a critical component of the protein synthesis machinery .
Comparison with Similar Compounds
Chlortetracycline bisulfate is compared with other tetracycline antibiotics such as:
- Tetracycline
- Oxytetracycline
- Doxycycline
- Minocycline
Uniqueness
This compound is unique due to its broad-spectrum antibacterial activity and its historical significance as the first identified tetracycline antibiotic . It has a distinct chemical structure that allows it to bind effectively to bacterial ribosomes, making it a potent antibacterial agent .
Similar Compounds
Similar compounds include:
- Tetracycline : Another broad-spectrum antibiotic with similar mechanisms of action .
- Oxytetracycline : Known for its use in veterinary medicine .
- Doxycycline : A more potent derivative with improved pharmacokinetics .
- Minocycline : Noted for its enhanced activity against resistant bacterial strains .
Properties
Molecular Formula |
C22H25ClN2O12S |
|---|---|
Molecular Weight |
577.0 g/mol |
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;sulfuric acid |
InChI |
InChI=1S/C22H23ClN2O8.H2O4S/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;1-5(2,3)4/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);(H2,1,2,3,4)/t7-,8-,15-,21-,22-;/m0./s1 |
InChI Key |
BJHONFLUTSUFBF-MRFRVZCGSA-N |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



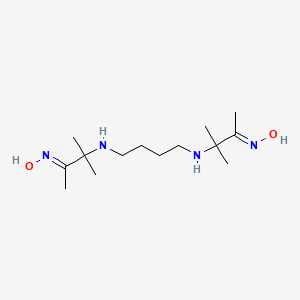
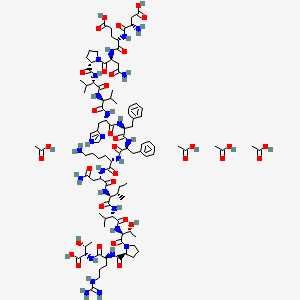
![(3E)-3-[(Z)-(17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene)hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10858992.png)
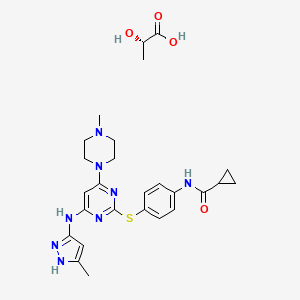
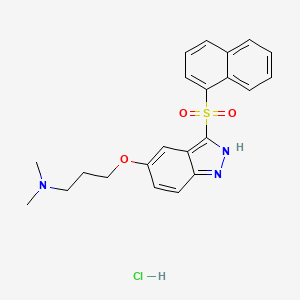
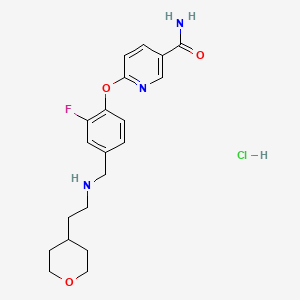
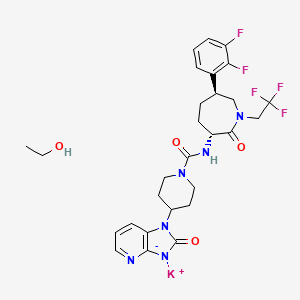
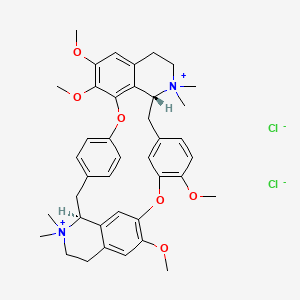
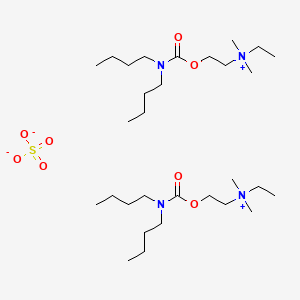
![(10S,13S,17S)-3-[[(10S,13S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10859029.png)
